N'-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methylene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a benzodioxole ring, a pyrrole ring, and a thienopyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde with 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N’-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-N’-[(E)-(4-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
- N’-[(E)-(4-ethoxyphenyl)methylene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
Uniqueness
N’-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its benzodioxole ring, in particular, is not commonly found in similar compounds, making it a valuable molecule for further research .
Properties
Molecular Formula |
C24H22N4O5S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylideneamino]-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H22N4O5S/c1-13-9-14(2)26-24-17(13)18(28-7-5-6-8-28)22(34-24)23(29)27-25-11-15-10-16(30-3)20-21(19(15)31-4)33-12-32-20/h5-11H,12H2,1-4H3,(H,27,29)/b25-11+ |
InChI Key |
NTWJVVSUVTXHJH-OPEKNORGSA-N |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=CC(=C4C(=C3OC)OCO4)OC)N5C=CC=C5)C |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=CC(=C4C(=C3OC)OCO4)OC)N5C=CC=C5)C |
Origin of Product |
United States |
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